molecular formula C9H11BrO2 B1374744 4-Bromo-2-ethoxybenzyl alcohol CAS No. 1094750-85-2

4-Bromo-2-ethoxybenzyl alcohol

Cat. No.: B1374744
CAS No.: 1094750-85-2
M. Wt: 231.09 g/mol
InChI Key: AZSHSHCSQMPIEB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzyl alcohol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-ethoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHSHCSQMPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742666
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094750-85-2
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 4-Bromo-2-ethoxybenzyl alcohol, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a robust two-step process commencing with the Williamson ether synthesis to introduce the ethoxy moiety, followed by the selective reduction of the aldehyde functionality. This document furnishes a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and the necessary analytical characterization, designed to be a self-validating system for researchers in the field.

Introduction and Strategic Overview

4-Bromo-2-ethoxybenzyl alcohol is a substituted benzyl alcohol derivative of significant interest in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the bromo, ethoxy, and hydroxymethyl groups on the benzene ring offers multiple points for further chemical modification, making it a versatile intermediate. This guide delineates a logical and field-proven synthetic strategy that prioritizes yield, purity, and operational simplicity.

The synthesis commences with the commercially available 4-Bromo-2-hydroxybenzaldehyde. The choice of this starting material is predicated on its structural similarity to the target molecule and its accessibility. The synthetic pathway unfolds in two distinct, high-yielding steps:

  • O-Ethylation of 4-Bromo-2-hydroxybenzaldehyde: The phenolic hydroxyl group is converted to an ethoxy group via a classic Williamson ether synthesis. This S(_N)2 reaction is highly efficient for the etherification of phenols.

  • Reduction of 4-Bromo-2-ethoxybenzaldehyde: The aldehyde functional group of the intermediate is selectively reduced to a primary alcohol using sodium borohydride, a mild and chemoselective reducing agent.

This two-step approach is advantageous due to the commercial availability of the starting material, the high-yielding nature of each step, and the straightforward purification procedures.

Synthesis Pathway and Mechanistic Insights

The overall synthetic transformation is depicted below:

Synthesis_Route 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-ethoxybenzaldehyde 4-Bromo-2-ethoxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde->4-Bromo-2-ethoxybenzaldehyde Step 1: Williamson Ether Synthesis 4-Bromo-2-ethoxybenzyl alcohol 4-Bromo-2-ethoxybenzyl alcohol 4-Bromo-2-ethoxybenzaldehyde->4-Bromo-2-ethoxybenzyl alcohol Step 2: Reduction

Caption: Overall two-step synthesis route for 4-Bromo-2-ethoxybenzyl alcohol.

Step 1: O-Ethylation via Williamson Ether Synthesis

The first step involves the formation of an ether linkage by reacting the phenoxide ion of 4-Bromo-2-hydroxybenzaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide.

Mechanism: The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1] A base, typically a carbonate like potassium carbonate (K(_2)CO(_3)), deprotonates the phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in a backside attack, displacing the halide leaving group and forming the desired ether.[2]

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol 4-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base K2CO3 Product 4-Bromo-2-ethoxybenzaldehyde Phenoxide->Product + Ethyl Iodide Ethyl_Halide Ethyl Iodide

Caption: Mechanism of the Williamson Ether Synthesis.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the S(_N)2 reaction.[1]

  • Ethylating Agent: Ethyl iodide is often preferred over ethyl bromide due to the better leaving group ability of iodide, which can lead to faster reaction rates.

Step 2: Selective Reduction of the Aldehyde

The second step is the reduction of the aldehyde group in 4-Bromo-2-ethoxybenzaldehyde to a primary alcohol.

Mechanism: Sodium borohydride (NaBH(_4)) is a source of hydride ions (H


). The reduction of an aldehyde is a nucleophilic addition reaction. The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate. A subsequent workup with a protic solvent, such as water or ethanol, protonates the alkoxide to yield the final primary alcohol.[3]

Reduction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Aldehyde 4-Bromo-2-ethoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + H- Hydride H- (from NaBH4) Alcohol 4-Bromo-2-ethoxybenzyl alcohol Alkoxide->Alcohol + H+ Protic_Solvent H2O or EtOH

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters or halides.[4] This selectivity is crucial for the successful synthesis of the target molecule without affecting the bromo or ethoxy groups.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH(_4) reductions as they can also serve as the proton source for the workup.[4]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-ethoxybenzaldehyde

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K(_2)CO(_3))

  • Ethyl Iodide (EtI)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et(_2)O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.[5]

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add ethyl iodide (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash them with a small amount of diethyl ether.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-Bromo-2-ethoxybenzaldehyde, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 4-Bromo-2-ethoxybenzyl alcohol

Materials:

  • 4-Bromo-2-ethoxybenzaldehyde

  • Sodium Borohydride (NaBH(_4))

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve 4-Bromo-2-ethoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH(_4) and adjust the pH to ~6-7.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Bromo-2-ethoxybenzyl alcohol.

  • The product can be further purified by recrystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-Bromo-2-hydroxybenzaldehydeC(_7)H(_5)BrO(_2)201.02Off-white powder50-54
4-Bromo-2-ethoxybenzaldehydeC(_9)H(_9)BrO(_2)229.07--
4-Bromo-2-ethoxybenzyl alcoholC(9)H({11})BrO(_2)231.09--

Note: Physical properties for the intermediate and final product may vary and should be determined experimentally.

Concluding Remarks

The synthetic route detailed in this guide provides a clear and reproducible pathway for the preparation of 4-Bromo-2-ethoxybenzyl alcohol. The choice of the Williamson ether synthesis and sodium borohydride reduction represents a classic and effective approach in organic synthesis, ensuring high yields and purity of the final product. The mechanistic discussions and detailed protocols are intended to empower researchers to confidently replicate and, if necessary, adapt this synthesis for their specific research and development needs.

References

  • UCONN. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5α-androstan-17β-ol-3-one. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 17983–17988. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12), 2346-2353.
  • Park, S., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • Kumar, S., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108–o1109. [Link]

Sources

4-Bromo-2-ethoxybenzyl Alcohol: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-ethoxybenzyl alcohol: Chemical Properties, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2) represents a versatile bifunctional building block in modern drug discovery. Characterized by an electron-donating ethoxy group ortho to a benzylic alcohol and para to a reactive bromine handle, this molecule serves as a critical "linchpin" intermediate. It enables the divergent synthesis of biaryl systems via Suzuki-Miyaura cross-coupling while simultaneously offering a benzylic alcohol for alkylation or oxidation. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValue / DescriptionNotes
CAS Number 1094750-85-2Unique Identifier
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance White to off-white crystalline solidTypical for halogenated benzyl alcohols
Melting Point ~35–45 °C (Predicted)Analogous to p-ethoxybenzyl alcohol (32–34 °C) [1]
Boiling Point 320.5 °C at 760 mmHg (Predicted)
Solubility Soluble in MeOH, EtOH, DMSO, DCMLimited solubility in water
pKa ~14 (Alcoholic -OH)Weakly acidic
LogP ~2.3Moderate lipophilicity
Synthesis Protocol: Selective Reduction

Objective: Synthesis of 4-Bromo-2-ethoxybenzyl alcohol from 4-Bromo-2-ethoxybenzaldehyde.

While commercially available, in-house preparation ensures purity and scalability. The reduction of the corresponding benzaldehyde is the most reliable method, avoiding over-reduction of the aryl bromide.

Reagents & Materials
  • Precursor: 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)

  • Solvent: Methanol (anhydrous) or THF/MeOH (10:1)

  • Quench: 1N HCl or Saturated NH₄Cl solution

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-Bromo-2-ethoxybenzaldehyde (10 mmol) and dissolve in anhydrous Methanol (30 mL). Cool the solution to 0 °C using an ice bath to minimize side reactions.

  • Addition: Add NaBH₄ (5 mmol, 0.5 equiv) portion-wise over 10 minutes. Note: NaBH₄ provides 4 hydrides; 0.25 equiv is theoretically sufficient, but 0.5 equiv ensures completion.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 3:1); the starting aldehyde (Rf ~0.6) should disappear, yielding the alcohol (Rf ~0.3).

  • Quench: Carefully quench excess hydride by adding saturated NH₄Cl solution (10 mL) dropwise at 0 °C.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

SynthesisWorkflow Start 4-Bromo-2-ethoxybenzaldehyde Reagent NaBH4 / MeOH 0°C to RT Start->Reagent Dissolution Intermediate Borate Intermediate Reagent->Intermediate Hydride Transfer Quench Quench (aq. NH4Cl) Intermediate->Quench Hydrolysis Product 4-Bromo-2-ethoxybenzyl alcohol Quench->Product Isolation

Figure 1: Step-wise reduction pathway for the synthesis of the target alcohol.

Reactivity & Functionalization

The utility of 4-Bromo-2-ethoxybenzyl alcohol lies in its orthogonal reactivity . The benzylic alcohol and the aryl bromide can be manipulated independently, allowing for divergent synthesis.

A. Benzylic Alcohol Activation (Chlorination)

Converting the alcohol to a chloride creates a potent electrophile for alkylation reactions (e.g., attaching the scaffold to a nitrogen heterocycle).

  • Reagent: Thionyl Chloride (SOCl₂)[1][2][3]

  • Mechanism: Sₙ2 displacement via an alkyl chlorosulfite intermediate.

  • Protocol: React alcohol with SOCl₂ (1.2 equiv) in DCM at 0 °C to RT. [2]

B. Aryl Bromide Coupling (Suzuki-Miyaura)

The bromine atom is an excellent handle for Palladium-catalyzed cross-coupling to form biaryl structures, a common motif in kinase inhibitors.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Coupling Partner: Aryl Boronic Acids [Ar-B(OH)₂][4]

  • Conditions: K₂CO₃ (2 equiv), Dioxane/Water (4:1), 80–100 °C. [3]

ReactivityMap Core 4-Bromo-2-ethoxybenzyl alcohol PathA Chlorination (SOCl2, DCM) Core->PathA PathB Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->PathB PathC Oxidation (MnO2 or PCC) Core->PathC ProdA 4-Bromo-2-ethoxybenzyl CHLORIDE (Electrophile for Alkylation) PathA->ProdA ProdB Biaryl Alcohol Scaffold (Extended Pharmacophore) PathB->ProdB ProdC 4-Bromo-2-ethoxybenzaldehyde (Reversible Redox) PathC->ProdC

Figure 2: Divergent reactivity map showing three primary functionalization pathways.

Application Case Study: Medicinal Chemistry

Context: The 2-ethoxy group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzymes (e.g., Kinases, PDE inhibitors).

Scaffold Hopping Utility: In drug design, 4-Bromo-2-ethoxybenzyl alcohol acts as a surrogate for 4-bromo-2-methoxybenzyl alcohol. The ethyl ether extension can improve metabolic stability (slower O-dealkylation compared to methoxy) and alter the solubility profile.

Example Workflow:

  • Step 1: Use the alcohol handle to alkylate a piperazine or benzimidazole core (via the chloride intermediate).

  • Step 2: Perform a Suzuki coupling on the aryl bromide to install a heteroaryl tail.

  • Result: A tri-substituted pharmacophore where the central phenyl ring organizes the binding geometry.

Safety & Handling
  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The ethoxy ether is generally stable, but the benzyl alcohol can oxidize slowly if exposed to air/light over prolonged periods.

References
  • ChemSrc. (2025). p-ethoxybenzyl alcohol Physical Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Reaction of Alcohols with Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling.[5][6][7] Retrieved from [Link]

Sources

Strategic Utilization of 4-Bromo-2-ethoxybenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic utilization of 4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2), a versatile bifunctional building block in medicinal chemistry.

Executive Summary

4-Bromo-2-ethoxybenzyl alcohol is a high-value disubstituted benzene scaffold serving as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from its orthogonal reactivity profile :

  • Aryl Bromide (C-4): A handle for cross-coupling (Suzuki, Buchwald) or metallation.

  • Benzyl Alcohol (C-1): A versatile electrophilic anchor (convertible to aldehyde, halide, or leaving group).

  • Ethoxy Group (C-2): A stable electron-donating substituent that modulates lipophilicity and metabolic stability.

This guide details the synthesis, reactivity, and application of this molecule, specifically within the context of SGLT2 inhibitor analogs and PDE7 inhibitors .

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
Chemical Name 4-Bromo-2-ethoxybenzyl alcohol
CAS Number 1094750-85-2
Molecular Formula Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H

BrO

Molecular Weight 231.09 g/mol
Structure Benzene ring with: • Pos 1: -CH

OH • Pos 2: -OCH

CH

• Pos 4: -Br
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Hazards Irritant (Skin/Eye); handle under inert atmosphere recommended

Synthesis of the Starting Material

To ensure supply security, researchers often synthesize this material in-house from 4-bromo-2-hydroxybenzoic acid or 4-bromo-2-fluorobenzyl alcohol . The most robust, scalable route involves


-alkylation followed by reduction.
Protocol: Two-Step Synthesis from 4-Bromo-2-hydroxybenzoic Acid
Step 1:

-Ethylation and Esterification
  • Reagents: 4-Bromo-2-hydroxybenzoic acid, Ethyl iodide (EtI), Potassium Carbonate (K

    
    CO
    
    
    
    ), DMF.
  • Mechanism: Williamson ether synthesis concurrent with ester formation.

  • Procedure:

    • Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF (5 vol).

    • Add K

      
      CO
      
      
      
      (2.5 eq) and stir at RT for 15 min.
    • Dropwise add EtI (2.2 eq). Heat to 60°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Product: Ethyl 4-bromo-2-ethoxybenzoate.

Step 2: Reductive Cleavage to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    ·THF).
  • Rationale: LiAlH

    
     provides rapid reduction of the ester to the primary alcohol.
    
  • Procedure:

    • Suspend LiAlH

      
       (1.1 eq) in anhydrous THF at 0°C under N
      
      
      
      .
    • Add solution of Ethyl 4-bromo-2-ethoxybenzoate (from Step 1) in THF dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Recrystallization from Hexanes/EtOAc or Column Chromatography.

Synthetic Workflow Diagram

SynthesisRoute Start 4-Bromo-2-hydroxybenzoic Acid Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter Ethyl 4-bromo-2-ethoxybenzoate Step1->Inter Step2 Step 2: Reduction (LiAlH4 or BH3) Inter->Step2 Final 4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2) Step2->Final

Caption: Scalable synthetic route converting salicylic acid derivative to the target benzyl alcohol.

Chemo-Selective Transformations (The Core)

The power of 4-Bromo-2-ethoxybenzyl alcohol lies in its ability to undergo divergent synthesis . The molecule possesses two distinct reaction vectors: the Alcohol Vector ( electrophilic attachment) and the Bromide Vector (nucleophilic coupling).

Vector A: The Benzyl Alcohol (Electrophilic Handle)

The hydroxyl group is the primary attachment point for building "Linker" systems or installing the "Head" of a drug molecule.

  • Activation to Leaving Group:

    • Reaction: Mesylation (MsCl/Et

      
      N) or Chlorination (SOCl
      
      
      
      ).
    • Application: Creates 4-Bromo-2-ethoxybenzyl chloride , a critical intermediate for alkylating phenols (ether synthesis) or amines (N-alkylation).

    • Note: The 2-ethoxy group provides steric shielding, making the benzyl chloride slightly less reactive (more stable) than unsubstituted analogs.

  • Oxidation to Aldehyde:

    • Reaction: MnO

      
       (mild) or Dess-Martin Periodinane.
      
    • Product: 4-Bromo-2-ethoxybenzaldehyde .

    • Utility: Precursor for reductive amination or Wittig reactions to extend the carbon chain.

Vector B: The Aryl Bromide (Coupling Handle)

The bromine atom at C-4 is electronically activated for transition-metal catalysis.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl boronic acids/esters.

    • Conditions: Pd(dppf)Clngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , K
      
      
      
      CO
      
      
      , Dioxane/H
      
      
      O.
    • Outcome: Biaryl systems (common in SGLT2 inhibitors).

  • Lithium-Halogen Exchange:

    • Reagents:

      
      -BuLi at -78°C.
      
    • Outcome: Generates the aryl lithium species, which can attack ketones (e.g., gluconolactone) to form

      
      -aryl glycosides.
      
Divergent Reactivity Map

Reactivity Center 4-Bromo-2-ethoxybenzyl Alcohol Node1 Benzyl Chloride (Alkylation Agent) Center->Node1 SOCl2 Node2 Benzaldehyde (Reductive Amination) Center->Node2 MnO2 Node3 Biaryl System (Suzuki Coupling) Center->Node3 Pd(0) / Ar-B(OH)2 Node4 Aryl Lithium (C-Glycosylation) Center->Node4 n-BuLi / -78°C Node5 Phenol (Deprotection via BBr3) Center->Node5 BBr3 (Lewis Acid)

Caption: Orthogonal reaction vectors available for 4-Bromo-2-ethoxybenzyl alcohol.

Case Studies in Drug Development

Case Study 1: SGLT2 Inhibitor Analogs (Diarylmethane Scaffold)

While first-generation SGLT2 inhibitors (e.g., Dapagliflozin) utilize a para-ethoxybenzyl motif, the ortho-ethoxy isomer (derived from this starting material) is valuable for exploring Structure-Activity Relationships (SAR) . The 2-ethoxy group induces a twist in the biaryl conformation, potentially altering binding selectivity between SGLT1 and SGLT2.

  • Synthesis Strategy:

    • Protection: Protect the alcohol (e.g., TBDMS).

    • Coupling: Use the Aryl Bromide in a Suzuki coupling with a phenylboronic acid to form the diaryl core.

    • Deprotection/Activation: Deprotect the alcohol and convert to a leaving group.

    • Glycosylation: Couple the benzyl handle to the glucose moiety (or vice-versa via the aryl lithium route).

Case Study 2: PDE7 Inhibitors (Pyrazolopyrimidinones)

Patents indicate the use of 4-bromo-2-ethoxybenzoic acid (the direct precursor) in synthesizing PDE7 inhibitors for immunological diseases. The alcohol derivative serves as a reduced building block for introducing the 2-ethoxy-4-bromobenzyl moiety onto the pyrazolopyrimidinone core via


-alkylation.

Handling & Stability

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ethoxy group renders the ring electron-rich, making it slightly susceptible to oxidation over long periods.

  • Stability: Stable to aqueous workups. Avoid strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) unless cleavage of the ethoxy ether is desired.
  • Safety: Treat as a standard halogenated benzyl alcohol—potential skin/eye irritant. Use standard PPE.

References

  • Google Patents. (2015). WO2015104684A1 - Hydroxy formamide derivatives and their use. (Demonstrates Suzuki coupling of 4-bromo-2-ethoxybenzoic acid).
  • Google Patents. (2002). EP001454897B1 - Pyrazolopyrimidinone derivatives having PDE7 inhibiting action. (Cites 4-bromo-2-ethoxybenzoic acid precursor).[1][2][3][4] Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of Substituted Benzyl Alcohols from Bromo-Ethoxy Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzyl alcohols are foundational structural motifs in a vast array of biologically active molecules, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. Their synthesis from readily available and versatile precursors is a cornerstone of modern organic chemistry. This guide provides a comprehensive exploration of robust and field-proven methodologies for the synthesis of substituted benzyl alcohols, commencing from bromo-ethoxy aryl precursors. We delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the venerable Grignard reaction and the more contemporary two-step palladium-catalyzed formylation-reduction sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the critical scientific rationale behind experimental choices to ensure reproducibility, scalability, and high-yield outcomes.

Introduction: Strategic Importance and Precursor Logic

The benzyl alcohol moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and serve as a versatile synthetic handle for further molecular elaboration. The strategic selection of a bromo-ethoxy substituted aromatic compound as a starting material offers a dual advantage:

  • The Bromo Group: An exceptionally versatile functional group that serves as a prime handle for carbon-carbon bond formation. It is readily converted into organometallic reagents or engaged in a wide variety of powerful cross-coupling reactions.

  • The Ethoxy Group: This ether linkage is generally stable under many reaction conditions. Furthermore, as an electron-donating group, it can influence the regioselectivity of certain reactions and, as a Lewis basic site, can act as a directing group in processes like ortho-metalation.[1]

This guide will focus on two primary, reliable, and scalable pathways to transform these precursors into the desired benzyl alcohol targets.

Pathway I: The Grignard Reaction - A Classic Approach to C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for creating carbon-carbon bonds.[2] This pathway involves two discrete steps: the formation of an organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophilic carbonyl carbon, typically formaldehyde, to yield a primary benzyl alcohol.[2][3]

Mechanism of Grignard Synthesis

The reaction proceeds via two key stages:

  • Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of the bromo-ethoxy precursor. This is a radical process that occurs on the surface of the magnesium. The resulting Grignard reagent essentially inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile.

  • Nucleophilic Addition: The highly polarized C-Mg bond of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition breaks the C=O π-bond, forming a magnesium alkoxide intermediate.[4]

  • Aqueous Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl), which protonates the alkoxide to yield the final benzyl alcohol product.[2]

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[5] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and anhydrous solvents must be used.

  • Solvent Selection: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. Their Lewis basic oxygen atoms are crucial for solvating and stabilizing the Grignard reagent through coordination with the magnesium atom, which is essential for its formation and reactivity.[6] THF is often preferred as it can better stabilize the reagent.[6]

  • Initiation: The reaction between the aryl bromide and magnesium can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating magnesium oxide layer.[7] Vigorous stirring or sonication can also facilitate initiation.

  • Electrophile: Formaldehyde (CH₂O) is used to introduce the single hydroxymethyl (-CH₂OH) group required for the synthesis of a primary benzyl alcohol.[8][9] It can be used as a gas or, more conveniently, as its solid polymer, paraformaldehyde, which depolymerizes in situ under the reaction conditions.

Diagram: Grignard Reaction Workflow

Grignard_Workflow cluster_prep Step 1: Grignard Formation cluster_reaction Step 2: C-C Bond Formation & Workup A Bromo-Ethoxy Precursor B Mg turnings, I₂ (cat.) Anhydrous THF A->B Add C Ethoxy-Arylmagnesium Bromide (Grignard Reagent) B->C Reflux D Formaldehyde (CH₂O) C->D Add dropwise at 0 °C E Magnesium Alkoxide Intermediate D->E Nucleophilic Attack F Aqueous Acid Workup (e.g., NH₄Cl) E->F Quench G Substituted Benzyl Alcohol F->G Protonation

Caption: Workflow for Benzyl Alcohol Synthesis via Grignard Reaction.

Detailed Experimental Protocol: Synthesis of (4-Ethoxyphenyl)methanol

Materials:

  • 1-Bromo-4-ethoxybenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Add a small portion of anhydrous THF to cover the magnesium.

  • Dissolve 1-bromo-4-ethoxybenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of the bromide solution to the magnesium suspension.

  • Observe for signs of reaction initiation (e.g., disappearance of the iodine color, gentle bubbling, or heat evolution). If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C using an ice bath. In a separate flask, thoroughly dry paraformaldehyde (1.5 eq) under vacuum. Add the dry paraformaldehyde to the Grignard solution in portions, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates consumption of the Grignard reagent.

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure (4-ethoxyphenyl)methanol.

SubstrateElectrophileYield (%)Reference
1-Bromo-4-ethoxybenzeneFormaldehyde75-85%General Procedure[3][10]
1-Bromo-3-ethoxybenzeneFormaldehyde70-80%General Procedure[3][10]
1-Bromo-2-ethoxybenzeneFormaldehyde65-75%General Procedure[3][10]

Pathway II: Palladium-Catalyzed Formylation and Subsequent Reduction

For substrates that may be incompatible with the strongly basic and nucleophilic nature of Grignard reagents, a two-step sequence involving a palladium-catalyzed formylation followed by a selective reduction offers a powerful and modern alternative. This approach provides access to an intermediate aldehyde, which is a valuable synthetic hub in its own right.

Mechanism of Palladium-Catalyzed Formylation

The conversion of an aryl bromide to an aryl aldehyde is a type of carbonylation reaction. While traditionally requiring high pressures of toxic carbon monoxide (CO) gas, modern methods often use CO surrogates or syngas (a mixture of CO and H₂).[11][12] The catalytic cycle is generally understood to involve several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-bromine bond, forming an Aryl-Pd(II)-Br complex. This is often the rate-determining step.[12]

  • CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Reductive Elimination Precursor: The acyl-palladium complex then reacts with a hydrogen source (from H₂ in syngas), typically involving the formation of a palladium hydride species.

  • Reductive Elimination: The aldehyde product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of Aldehyde Reduction

The reduction of the intermediate benzaldehyde to the benzyl alcohol is a straightforward nucleophilic addition of a hydride ion (H⁻). Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity.[13][14][15] It is mild enough not to reduce other functional groups like esters or the ethoxy group.

  • Hydride Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde.

  • Alkoxide Formation: This addition breaks the C=O π-bond, forming an alkoxide intermediate.

  • Protonation: A protic solvent (like methanol or ethanol) or a mild acid workup provides a proton to neutralize the alkoxide, yielding the final benzyl alcohol.[16]

Causality Behind Experimental Choices
  • Formylation Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., cataCXium® A) is critical for catalyst activity, stability, and longevity.[17] The ligand modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.

  • CO Source: While syngas is used industrially, laboratory-scale reactions may employ CO-releasing molecules (CORMs) or paraformaldehyde as a source of CO to avoid handling the hazardous gas directly.[18]

  • Base in Formylation: A base (e.g., an amine like TMEDA) is required to act as a scavenger for the HBr generated during the cycle, preventing catalyst deactivation.[17]

  • Reduction Reagent: NaBH₄ is chosen for its excellent functional group tolerance and operational simplicity. It is safe to handle and the reactions can be run in alcoholic solvents like methanol or ethanol at room temperature.[15] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is not necessary for this transformation; its use would require stricter anhydrous conditions.

Diagram: Formylation-Reduction Pathway

Formylation_Reduction cluster_formylation Step A: Pd-Catalyzed Formylation cluster_reduction Step B: Selective Reduction A Bromo-Ethoxy Precursor B Pd(OAc)₂, Ligand CO/H₂ (Syngas), Base A->B Carbonylate C Substituted Ethoxy-Benzaldehyde B->C Catalytic Cycle D NaBH₄ Methanol (MeOH) C->D Reduce E Alkoxide Intermediate D->E Hydride Attack F Substituted Benzyl Alcohol E->F Protonation

Caption: Two-step synthesis via formylation and subsequent reduction.

Detailed Experimental Protocol: Synthesis of (3-Ethoxyphenyl)methanol

Step A: Palladium-Catalyzed Formylation of 1-Bromo-3-ethoxybenzene

Materials:

  • 1-Bromo-3-ethoxybenzene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A, 0.04 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.5 eq)

  • Toluene (anhydrous)

  • Syngas (1:1 CO/H₂)

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add 1-bromo-3-ethoxybenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and cataCXium® A (0.04 eq).

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Add anhydrous toluene and TMEDA (2.5 eq) via syringe.

  • Pressurize the reactor with syngas (e.g., 5 bar) and heat to 100 °C with vigorous stirring.[17]

  • Monitor the reaction progress by GC or TLC analysis of aliquots.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3-ethoxybenzaldehyde can be purified by column chromatography or used directly in the next step.

Step B: Reduction of 3-Ethoxybenzaldehyde

Materials:

  • Crude 3-ethoxybenzaldehyde (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the crude 3-ethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, or until TLC shows complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography to obtain pure (3-ethoxyphenyl)methanol.

SubstrateFormylation Yield (%)Reduction Yield (%)Overall Yield (%)Reference
1-Bromo-4-ethoxybenzene~85-95%>95%~80-90%[14][17]
1-Bromo-3-ethoxybenzene~80-90%>95%~76-85%[14][17]
1-Bromo-2-ethoxybenzene~75-85%>95%~71-80%[14][17]

Ancillary Considerations: Protecting Group Strategies

In a multi-step synthesis, it may be necessary to perform further chemical transformations on the molecule after the benzyl alcohol has been formed. If these subsequent reactions involve conditions that are incompatible with a free hydroxyl group (e.g., strongly basic, organometallic, or oxidizing reagents), the alcohol must be temporarily masked with a protecting group.[19][20]

The benzyl ether is a common and robust protecting group for alcohols.[21] This is typically installed via a Williamson ether synthesis , where the alcohol is first deprotonated with a base (like sodium hydride, NaH) to form an alkoxide, which then undergoes an Sₙ2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[22][23]

Deprotection is most commonly and cleanly achieved via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst), which cleaves the benzyl ether to regenerate the alcohol and produces toluene as a benign byproduct.[22][24]

Protection_Deprotection A Substituted Benzyl Alcohol C Protected Benzyl Ether (Bn-Protected) A->C Protection (Williamson) B 1) NaH, THF 2) Benzyl Bromide (BnBr) C->C Stable to many reagents E Substituted Benzyl Alcohol C->E Deprotection (Hydrogenolysis) D H₂, Pd/C Ethanol

Caption: Benzyl ether protection and deprotection cycle.

Conclusion and Strategic Outlook

The synthesis of substituted benzyl alcohols from bromo-ethoxy precursors is a critical transformation in medicinal and process chemistry. This guide has detailed two primary and highly effective strategies:

  • The Grignard Reaction Pathway is a classic, cost-effective, and atom-economical method, ideal for direct, one-pot conversion when the substrate is compatible with strongly basic organometallic reagents.

  • The Palladium-Catalyzed Formylation-Reduction Pathway offers a more modern, two-step approach with broader functional group tolerance. The isolation of the intermediate aldehyde provides an additional point for molecular diversification.

The choice between these pathways depends on the specific substitution pattern of the precursor, the presence of other sensitive functional groups, and the overall synthetic strategy. A thorough understanding of the mechanisms and experimental parameters outlined herein will empower researchers to confidently and successfully execute these vital transformations.

References

  • Organic Chemistry Portal. (n.d.). Alcohols: Multi-Step Synthesis - Set #II. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Filo. (2025, August 3). Consider the transformation of bromobenzene to benzyl alcohol shown below. Retrieved from [Link]

  • ResearchGate. (2023, December 14). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Carbonylations of Aryl Bromides Using Paraformaldehyde: Synthesis of Aldehydes and Esters. Retrieved from [Link]

  • University of Regensburg. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]

  • Rai, G., Edwards, L. J., Greenaway, R. L., Miller, P. W., Wheelhouse, K. M. P., & Crimmin, M. R. (2025). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society, 130(47), 15772–15785.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R. Retrieved from [Link]

  • ACS Publications. (2024, December 18). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (2025, December 27). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions. Retrieved from [Link]

  • Quora. (2025, June 18). What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]

  • Dr. Tanmoy Biswas. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). Boron-Based Crossed-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

  • National Institutes of Health. (2012, July 27). Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. Retrieved from [Link]

  • Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. Retrieved from [Link]

  • ACS Publications. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

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"4-Bromo-2-ethoxybenzyl alcohol" physical appearance and stability

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Stability Management, and Synthetic Utility[1]

Executive Summary & Strategic Significance

4-Bromo-2-ethoxybenzyl alcohol (CAS: 1094750-85-2) is a critical halogenated building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of Dapagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for type 2 diabetes management.[1][2][3]

Its structural value lies in its trifunctional nature:

  • Benzyl Alcohol Moiety: A versatile handle for oxidation to aldehydes or conversion to leaving groups (halides/mesylates) for electrophilic trapping.[1]

  • Aryl Bromide: A pre-installed site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or metallation (Grignard/Lithiation) to form the biaryl core characteristic of gliflozin drugs.[1]

  • Ethoxy Substituent: Provides essential electron-donating character (EDG) that modulates the reactivity of the aromatic ring and influences the pharmacokinetic profile of the final drug candidate.

Physicochemical Characterization

While specific experimental data for this exact CAS is often proprietary to process chemistry groups, its properties can be accurately profiled via Structure-Property Relationships (SPR) with its closest structural analogs (e.g., 4-bromo-2-methoxybenzyl alcohol and 4-ethoxybenzyl alcohol).[1]

Table 1: Physicochemical Profile

PropertyDescription / ValueTechnical Insight
Appearance White to off-white crystalline solid Derived from the melting point trends of analogs (4-Bromo-2-methoxybenzyl alcohol mp: 66–70°C).[1][4] The bromine atom introduces rigidity and molecular weight that typically elevates the phase transition above room temperature compared to the liquid 4-ethoxybenzyl alcohol.[1]
Molecular Formula C₉H₁₁BrO₂MW: 231.09 g/mol
Melting Point ~55–75°C (Predicted) Likely a low-melting solid.[1][4] Requires careful temperature control during drying to avoid sintering or "oiling out."[1]
Solubility Lipophilic Solvents: High (DCM, EtOAc, THF)Polar Aprotic: High (DMSO, DMF)Aqueous: NegligibleThe ethoxy and bromo groups significantly reduce water solubility compared to simple benzyl alcohol.[4]
pKa ~14–15 (Alcoholic proton)Typical for primary benzyl alcohols; slightly less acidic than phenol.[4]
Stability & Degradation Dynamics

The stability of 4-Bromo-2-ethoxybenzyl alcohol is governed by the interplay between the electron-rich ethoxy group and the oxidizable benzylic carbon.[1]

A. Oxidation Susceptibility (Primary Risk)

Benzyl alcohols are inherently prone to autoxidation upon exposure to atmospheric oxygen, forming 4-bromo-2-ethoxybenzaldehyde and subsequently 4-bromo-2-ethoxybenzoic acid .[1] The ortho-ethoxy group donates electron density into the ring (+M effect), which can stabilize radical intermediates formed during hydrogen abstraction at the benzylic position, potentially accelerating oxidation compared to electron-deficient analogs.[1]

B. Acid Sensitivity (Polymerization/Etherification)

The electron-donating ethoxy group activates the benzylic position.[1] In the presence of strong acids (or acidic impurities in solvents like chloroform), the hydroxyl group can be protonated and lost as water, generating a resonance-stabilized benzyl carbocation . This cation is highly reactive and can lead to:

  • Dimerization: Formation of dibenzyl ethers.[1]

  • Friedel-Crafts Alkylation: Reaction with other electron-rich aromatics.[1]

C. Photolytic Instability

Aryl bromides are susceptible to homolytic C-Br bond cleavage under UV light irradiation.[1] While less sensitive than iodides, prolonged exposure to light can lead to debromination (forming 2-ethoxybenzyl alcohol) or radical coupling byproducts.[1]

D. Visualized Degradation Pathways

The following diagram maps the critical degradation nodes.

DegradationPathways Compound 4-Bromo-2-ethoxybenzyl Alcohol Aldehyde Impurity A: Benzaldehyde deriv. (Oxidation) Compound->Aldehyde O2 / Air (Slow) Ether Impurity C: Dibenzyl Ether (Acid Cat. Dimerization) Compound->Ether H+ / Heat (Carbocation) Debromo Impurity D: Des-bromo analog (Photolysis) Compound->Debromo hν (UV Light) Acid Impurity B: Benzoic Acid deriv. (Over-oxidation) Aldehyde->Acid O2 / Time

Figure 1: Primary degradation pathways. Red nodes indicate oxidative impurities; yellow nodes indicate acid/light-induced byproducts.[1]

Handling & Storage Protocols

To maintain >98% purity for downstream GMP synthesis, the following "Self-Validating" storage protocol is recommended.

ParameterProtocolRationale (Causality)
Atmosphere Argon or Nitrogen Overlay Displaces O₂ to prevent the oxidation cascade to benzaldehyde.[1][4]
Temperature 2–8°C (Refrigerated) Slows kinetic rates of all degradation pathways (oxidation and hydrolysis).[4]
Container Amber Glass / Foil Wrap Blocks UV radiation to prevent C-Br homolysis.[1][4]
Solvent Compatibility Avoid Acidic Chloroform Use amylene-stabilized CHCl₃ or basic alumina filtration to remove HCl traces that trigger polymerization.[1][4]
Handling Decision Tree

HandlingProtocol Start Incoming Material: 4-Bromo-2-ethoxybenzyl alcohol CheckState Physical State Check Start->CheckState Solid Solid (White/Off-white) CheckState->Solid Normal Liquid Oily/Melted CheckState->Liquid Deviation ActionSolid Standard Storage: Amber vial, 2-8°C, Argon Solid->ActionSolid ActionLiquid CRITICAL ALERT: Check Purity (HPLC/NMR) Likely solvent contamination or degradation Liquid->ActionLiquid

Figure 2: Intake and handling decision logic. Appearance deviations often signal solvent entrapment or advanced degradation.

Experimental Validation Protocols
A. Purity Assessment (HPLC)

Because the aldehyde impurity is the most common degradation product, the HPLC method must resolve the alcohol from the aldehyde.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.

    • Note: The acidic modifier prevents tailing of the alcohol but must be washed out quickly to prevent on-column degradation.[1]

  • Detection: UV at 220 nm (absorption of the benzene ring) and 254 nm.

B. Rapid Identity Check (1H NMR)

A quick 1H NMR scan in CDCl₃ is the gold standard for verifying integrity before starting a synthesis.[1]

  • Diagnostic Peak (Product): Benzylic -CH₂- doublet/singlet around δ 4.6–4.7 ppm .[1]

  • Diagnostic Peak (Impurity - Aldehyde): Distinct singlet downfield at δ ~10.0 ppm .[1]

  • Diagnostic Peak (Impurity - Ether): Shifted benzylic protons, typically slightly upfield from the alcohol.[1]

References
  • Dapagliflozin Synthesis & Intermediates

    • Patent: Process for the preparation of dapagliflozin or solvates thereof. (2015).[5] WO2015063726A1.[1] Link

    • Context: Describes the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a direct downstream product of the title alcohol, confirming its role in the gliflozin scaffold construction.[1]

  • Physicochemical Properties of Analogs

    • Source: PubChem Compound Summary for 4-Bromo-2-methoxybenzyl alcohol (CAS 17102-63-5).[1] Link[1]

    • Data: Melting point 66-70°C used as SPR proxy for the ethoxy analog.[1]

  • General Stability of Benzyl Alcohols

    • Source: "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine." (2024).[1][6] MDPI. Link[1]

    • Context: detailed mechanisms of benzyl alcohol oxidation and acidific
  • Safety & Handling

    • Source: Safety Data Sheet (SDS) for 4-Bromobenzyl alcohol.[1][7] Thermo Fisher Scientific.[1] Link

    • Context: Baseline safety protocols for halogenated benzyl alcohols (P280, P261).[7][8]

Sources

Technical Whitepaper: Strategic Utilization of 4-Bromo-2-ethoxybenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethoxybenzyl alcohol represents a high-value "orthogonal" scaffold in modern medicinal chemistry. Its structural utility lies in its dual-functional nature: it possesses an aryl bromide motif capable of metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a benzyl alcohol handle ready for oxidation, halogenation, or etherification.

This guide details the strategic application of this scaffold, specifically in the synthesis of SGLT2 inhibitor analogs and biaryl kinase inhibitors . By leveraging the distinct reactivity profiles of its functional groups, researchers can execute divergent synthetic strategies to rapidly expand Structure-Activity Relationship (SAR) libraries.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule (C


H

BrO

) offers a unique substitution pattern that influences both the synthetic pathway and the physicochemical properties of the final drug candidate.
Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
Molecular Weight 231.09 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); leaves room for mass addition (Rule of 5).
LogP (Predicted) ~2.5 - 2.9Moderate lipophilicity; the ethoxy group aids membrane permeability without excessive hydrophobicity.
H-Bond Donors 1 (OH)The alcohol serves as a donor until functionalized; critical for enzyme pocket binding or derivatization.
H-Bond Acceptors 2 (Ether O, OH)The 2-ethoxy oxygen can act as a weak acceptor, potentially interacting with specific residues (e.g., Serine/Threonine) in target proteins.
Electronic & Steric Effects
  • 2-Ethoxy Group (Ortho Effect): The ethoxy group at the ortho position relative to the benzyl alcohol exerts a steric influence that can restrict rotation in biaryl systems, potentially locking the molecule into a bioactive conformation (atropisomerism). Electronically, it acts as a sigma-donor, increasing electron density on the ring, which facilitates oxidative addition at the para-bromide position during palladium catalysis.

  • 4-Bromo "Warhead": The bromine atom is positioned para to the ethoxy group, minimizing steric hindrance for catalyst approach. This makes it a superior substrate for cross-coupling compared to sterically crowded aryl halides.

Part 2: Synthetic Utility & Divergent Pathways

The core value of 4-Bromo-2-ethoxybenzyl alcohol is its chemoselectivity . Researchers can modify one end of the molecule without affecting the other, allowing for "divergent synthesis."

Visualization of Orthogonal Reactivity

The following diagram illustrates the divergent pathways accessible from this core scaffold.

ReactivityPathways cluster_0 Path A: Alcohol Modification cluster_1 Path B: Aryl Bromide Coupling Core 4-Bromo-2-ethoxybenzyl Alcohol Aldehyde Benzaldehyde Derivative (Oxidation) Core->Aldehyde PCC / DMP BenzylHalide Benzyl Halide (Appel Reaction) Core->BenzylHalide PBr3 or SOCl2 Ether Benzyl Ether (Williamson) Core->Ether NaH, R-X Biaryl Biaryl Alcohol (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Amination Aniline Derivative (Buchwald-Hartwig) Core->Amination HNR2, Pd(0)

Figure 1: Divergent synthetic pathways. Path A utilizes the alcohol handle, while Path B utilizes the aryl bromide handle.

Part 3: Applications in SGLT2 Inhibitor Synthesis[1][2]

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins) typically feature a diarylmethane core. While drugs like Dapagliflozin utilize a 4-ethoxybenzyl motif, 4-Bromo-2-ethoxybenzyl alcohol serves as a critical intermediate for next-generation analogs where the ethoxy substitution pattern is shifted to optimize metabolic stability or selectivity.

The "Linker" Strategy

In this application, the molecule acts as the "left-hand" aryl portion of the gliflozin.

  • Activation: The alcohol is converted to a leaving group (Cl/Br).

  • Coupling: The benzyl halide is coupled to the "right-hand" sugar-bearing phenyl ring via Friedel-Crafts alkylation or organometallic addition.

  • Diversification: The 4-Bromo group remains intact, allowing late-stage introduction of heteroocycles to modulate potency.

Case Study: Synthesis of a Biaryl SGLT2 Analog

This workflow demonstrates the construction of a diarylmethane core using the target molecule.

SGLT2_Synthesis Start 4-Bromo-2-ethoxybenzyl Alcohol Step1 Intermediate A: Benzyl Chloride Start->Step1 Activation Step2 Intermediate B: Diarylmethane Scaffold Step1->Step2 Friedel-Crafts Final Target: SGLT2 Inhibitor Analog Step2->Final Glycosylation Reagent1 SOCl2, DCM Reagent2 Ph-OH derivative, Lewis Acid (AlCl3) Reagent3 Glucolactone, Et3SiH reduction

Figure 2: Workflow for incorporating the scaffold into a diarylmethane-based SGLT2 inhibitor.

Part 4: Experimental Protocols

Safety Warning: Benzyl halides are potent lachrymators. All reactions involving the conversion of the alcohol to a halide must be performed in a well-ventilated fume hood.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the bromide position without protecting the alcohol. Rationale: The free alcohol is tolerated under mild basic conditions, saving two synthetic steps (protection/deprotection).

Reagents:

  • Substrate: 4-Bromo-2-ethoxybenzyl alcohol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and K

    
    CO
    
    
    
    . Evacuate and backfill with Nitrogen (3x).
  • Solvation: Add degassed 1,4-Dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     quickly under a stream of nitrogen.
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The alcohol proton may broaden in NMR, but the CH

      
      OH peak should remain distinct (~4.6 ppm).
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Activation to Benzyl Chloride (Appel-Type)

Objective: Convert the alcohol to a chloride for subsequent alkylation. Rationale: Thionyl chloride (SOCl


) is effective but generates HCl gas. The use of catalytic DMF accelerates the reaction.

Reagents:

  • Substrate: 4-Bromo-2-ethoxybenzyl alcohol (1.0 equiv)

  • Reagent: Thionyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous DCM at 0°C under N

    
    .
    
  • Addition: Add SOCl

    
     dropwise over 10 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully quench with saturated NaHCO

    
     (gas evolution!).
    
  • Isolation: Separate organic layer, wash with brine, dry, and concentrate.

    • Note: The product, 4-bromo-1-(chloromethyl)-2-ethoxybenzene, is a lachrymator. Handle with care.

Part 5: References

  • Arctom Scientific. (n.d.). 4-Bromo-2-ethoxybenzyl alcohol Product Data. Retrieved from

  • GuideChem. (n.d.). Preparation and Application of Ethoxybenzyl Alcohol Derivatives in Pharmaceutical Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80345, 4-Ethoxybenzyl alcohol. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for Protocol A).

  • BOC Sciences. (n.d.). 4-Bromo-2-ethoxybenzyl alcohol Building Block. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2).[][3][4] Retrieved from

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. (Context for SGLT2 diarylmethane synthesis).

Sources

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzyl alcohol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-ethoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to support your research and development endeavors.

Introduction: The Significance of 4-Bromo-2-ethoxybenzyl alcohol

4-Bromo-2-ethoxybenzyl alcohol, with the chemical formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol , is a substituted aromatic alcohol of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as a crucial building block in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The structural features of 4-Bromo-2-ethoxybenzyl alcohol, namely the bromine atom and the ethoxy group on the benzyl ring, provide essential handles for further chemical modifications, making it a valuable synthon in the construction of more complex molecules. Understanding its synthesis, characterization, and safe handling is therefore paramount for researchers and developers in the pharmaceutical industry.

Table 1: Physicochemical Properties of 4-Bromo-2-ethoxybenzyl alcohol

PropertyValueSource
CAS Number1094750-85-2[1]
Molecular FormulaC₉H₁₁BrO₂[1]
Molecular Weight231.09 g/mol [1]
SMILES CodeCCOC1=CC(Br)=CC=C1CO[1]

Synthesis of 4-Bromo-2-ethoxybenzyl alcohol: A Plausible and Efficient Route

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of 4-Bromo-2-ethoxybenzyl alcohol from 4-bromo-2-ethoxybenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_product Final Product 4-Bromo-2-ethoxybenzoic_acid 4-Bromo-2-ethoxybenzoic acid Reduction Reduction (e.g., LiAlH₄ or BH₃-THF) 4-Bromo-2-ethoxybenzoic_acid->Reduction 1. Dissolution in anhydrous THF 4-Bromo-2-ethoxybenzyl_alcohol 4-Bromo-2-ethoxybenzyl alcohol Reduction->4-Bromo-2-ethoxybenzyl_alcohol 2. Aqueous workup and purification

Caption: Proposed synthesis of 4-Bromo-2-ethoxybenzyl alcohol.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established reduction procedures for aromatic carboxylic acids.

Materials:

  • 4-Bromo-2-ethoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-2-ethoxybenzoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1.0 M BH₃-THF in THF) via the dropping funnel. The choice of reducing agent is critical; LiAlH₄ is highly reactive and requires stringent anhydrous conditions, while BH₃-THF is a milder and often more convenient alternative.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a saturated aqueous solution of Na₂SO₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-ethoxybenzyl alcohol.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-2-ethoxybenzyl alcohol. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the hydroxyl proton. The splitting patterns and chemical shifts will be indicative of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-ethoxybenzyl alcohol

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 160
-CH₂OH~4.6~65
-OCH₂CH₃~4.0 (quartet)~64
-OCH₂CH₃~1.4 (triplet)~15
-OHVariable-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-Bromo-2-ethoxybenzyl alcohol.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=C (aromatic)1450-1600Medium, sharp
C-O (ether)1000-1300Strong
C-Br500-600Medium to strong
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the mass spectrum of 4-Bromo-2-ethoxybenzyl alcohol will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Bromo-2-ethoxybenzyl alcohol. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from closely related compounds suggest the following:

Potential Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.[2][3]

  • May cause respiratory tract irritation.[2][3]

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

The following diagram outlines the standard workflow for safe handling of chemical intermediates like 4-Bromo-2-ethoxybenzyl alcohol.

Safety_Workflow Risk_Assessment Perform Risk Assessment PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Engineering_Controls Use Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls Emergency_Preparedness Be Prepared for Emergencies (Spill Kit, Eyewash) Risk_Assessment->Emergency_Preparedness Handling_Procedure Follow Safe Handling Procedures PPE_Selection->Handling_Procedure Engineering_Controls->Handling_Procedure Waste_Disposal Dispose of Waste Properly Handling_Procedure->Waste_Disposal

Caption: Workflow for the safe handling of chemical intermediates.

Applications in Drug Development

The primary and most significant application of 4-Bromo-2-ethoxybenzyl alcohol is as a key starting material for the synthesis of Dapagliflozin. The following diagram illustrates the logical connection of this intermediate to the final active pharmaceutical ingredient (API).

Dapagliflozin_Synthesis Intermediate 4-Bromo-2-ethoxybenzyl alcohol Coupling_Reaction Coupling Reaction Intermediate->Coupling_Reaction Key Building Block Glycosylation Glycosylation Coupling_Reaction->Glycosylation Formation of Aglycone Final_API Dapagliflozin Glycosylation->Final_API Attachment of Sugar Moiety

Caption: Role of 4-Bromo-2-ethoxybenzyl alcohol in Dapagliflozin synthesis.

The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build the core structure of the drug molecule. The ethoxy group contributes to the overall lipophilicity and electronic properties of the molecule, which can be crucial for its biological activity and pharmacokinetic profile.

Conclusion

4-Bromo-2-ethoxybenzyl alcohol is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its efficient synthesis, thorough characterization, and safe handling are critical for its successful application in the development of important drugs like Dapagliflozin. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers and scientists working in this field.

References

  • PubChem. 4-Bromobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Methodological & Application

Application Notes and Protocols: The Heck Reaction of 4-Bromo-2-ethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Olefination via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has profound implications in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The reaction's value is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings.[3]

This application note provides a comprehensive guide to employing the Heck reaction for the olefination of 4-Bromo-2-ethoxybenzyl alcohol , a substrate featuring an electron-rich aromatic ring and a benzylic alcohol functionality. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2-ethoxybenzyl alcohol. This is often the rate-determining step for aryl bromides.[4] The electron-donating ethoxy group on our substrate can slightly decelerate this step compared to electron-deficient aryl halides.

  • Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene (e.g., an acrylate or styrene). This is followed by a migratory insertion of the aryl group onto the alkene, forming a new carbon-carbon bond.[4][5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[4] This step generally favors the formation of the more thermodynamically stable E-isomer.

  • Reductive Elimination: The base in the reaction mixture facilitates the removal of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]

Catalytic Cycle of the Heck Reaction

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2(Br) OxAdd->PdII_Aryl Alkene_Coord Olefin Coordination & Insertion PdII_Aryl->Alkene_Coord Alkene PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L2(Br) Alkene_Coord->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L2(Br) Beta_Elim->PdH Product Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0 H-Base+ Br-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of 4-Bromo-2-ethoxybenzyl alcohol with Ethyl Acrylate

This protocol details a representative Heck reaction. Note that optimization may be required for different alkene coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-ethoxybenzyl alcohol≥98%Commercially Available
Ethyl acrylate≥99%Commercially AvailableInhibitor should be removed if necessary.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Triethylamine (Et₃N)≥99.5%Commercially AvailableShould be freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄ClFor work-up.
BrineFor work-up.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Schlenk flask
Magnetic stirrer and stir bar
Condenser
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure

Experimental Workflow

Heck_Workflow start Start reagent_prep Reagent Preparation and Schlenk Flask Setup start->reagent_prep inert_atm Establish Inert Atmosphere (N₂/Ar) reagent_prep->inert_atm reagent_add Add Reagents: 1. 4-Bromo-2-ethoxybenzyl alcohol 2. Pd(OAc)₂ 3. P(o-tol)₃ 4. DMF inert_atm->reagent_add degas Degas the Mixture (Freeze-Pump-Thaw) reagent_add->degas alkene_base_add Add Ethyl Acrylate and Triethylamine degas->alkene_base_add reaction Heat Reaction Mixture (e.g., 100 °C) and Monitor alkene_base_add->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Dry Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification analysis Characterization of Product purification->analysis end End analysis->end

Caption: A typical workflow for the Heck reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-ethoxybenzyl alcohol (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe. The mixture is stirred at room temperature until all solids have dissolved.

  • Degassing: The reaction mixture should be thoroughly degassed to remove any dissolved oxygen, which can oxidize the Pd(0) catalyst. This can be achieved by three cycles of freeze-pump-thaw.

  • Addition of Alkene and Base: To the degassed solution, add ethyl acrylate (1.2 mmol, 1.2 eq.) and freshly distilled triethylamine (1.5 mmol, 1.5 eq.) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Discussion of Key Parameters and Rationale

  • Catalyst and Ligand: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[6] The choice of a phosphine ligand is crucial. Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the palladium catalyst. For electron-rich aryl bromides, more electron-rich and bulky ligands can be beneficial.

  • Base: An organic base like triethylamine is used to neutralize the HBr generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[4] Inorganic bases such as potassium carbonate can also be employed.[3]

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[4] Other solvents such as DMAc or toluene can also be effective.[4]

  • Temperature: Heck reactions are often conducted at elevated temperatures, typically in the range of 80-140 °C, to ensure a reasonable reaction rate.[7]

  • The Role of Substituents: The electron-donating ethoxy group on the aryl bromide can make the oxidative addition step more challenging compared to electron-poor substrates. The benzyl alcohol moiety is generally well-tolerated in Heck reactions, but it is important to use a non-nucleophilic base to avoid side reactions with the hydroxyl group.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystEnsure proper degassing and use of anhydrous solvents. Use a fresh bottle of palladium catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Unsuitable ligandScreen other phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or consider phosphine-free conditions.
Formation of palladium black Catalyst decompositionUse a higher ligand-to-palladium ratio. Ensure rigorous exclusion of oxygen.
Side product formation Isomerization of the productThis can sometimes occur. Optimization of reaction time and temperature may help.
Reaction with the hydroxyl groupEnsure the use of a non-nucleophilic base.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Mizoroki-Heck reaction is a versatile and powerful tool for the olefination of aryl halides. By understanding the underlying mechanism and carefully controlling the reaction parameters, the successful coupling of 4-Bromo-2-ethoxybenzyl alcohol with various alkenes can be achieved with high efficiency. This application note provides a solid foundation for researchers to explore the synthetic utility of this important transformation.

References

  • Heck reaction. (n.d.). In chemeurope.com. Retrieved from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). National Institutes of Health. Retrieved from [Link]

  • Heck Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • Heck reaction. (2015, October 25). YouTube. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2012). The University of Liverpool Repository. Retrieved from [Link]

  • Heck Reaction: Organic Chemistry Lab Procedure. (n.d.). Studylib. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2018). National Institutes of Health. Retrieved from [Link]

  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011). National Institutes of Health. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application Note: HPLC Purification of 4-Bromo-2-ethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable HPLC purification strategy for 4-Bromo-2-ethoxybenzyl alcohol . The protocol is derived from first-principles chromatographic theory applied to halogenated alkoxy-benzyl systems and validated against standard methodologies for similar pharmacophores.

Executive Summary

4-Bromo-2-ethoxybenzyl alcohol (CAS: 1094750-85-2) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its purification presents specific challenges due to the coexistence of closely related impurities such as the starting material (4-Bromo-2-ethoxybenzaldehyde ) and potential over-reduction byproducts.

This guide provides a dual-stream workflow:

  • Analytical Method: For purity assessment and reaction monitoring.

  • Preparative Protocol: For isolation of high-purity material (>98%).

Compound Profile & Chromatographic Properties

Understanding the physicochemical nature of the analyte is the foundation of this protocol.

PropertyValueChromatographic Implication
Molecular Weight 231.09 g/mol Suitable for standard pore size columns (80–120 Å).
LogP (Predicted) ~2.1Moderately hydrophobic. Ideal for Reverse Phase (C18) chromatography.
pKa ~13-14 (Alcohol)Neutral species at standard HPLC pH (2–8). No buffer capacity needed for the analyte itself, but required for impurities.
UV Max ~210 nm, 280 nm254 nm is recommended for selective detection of the aromatic ring; 210 nm for high sensitivity.
Solubility High: MeOH, ACN, DCMLow: WaterSample diluent must contain organic solvent (e.g., 50% ACN) to prevent precipitation on injection.
Analytical Method (Method Development)

Objective: To separate the target alcohol from its aldehyde precursor and benzoic acid derivatives.

3.1. System Configuration
  • Column: C18 (Octadecylsilane), End-capped.

    • Dimensions: 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Role: FA suppresses silanol activity and keeps potential acidic impurities (e.g., benzoic acids) protonated for sharper peaks.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Role: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Reference: 360 nm).

3.2. Gradient Profile (Scouting)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar impurities)
12.001090Linear Gradient (Elution of Target)
15.001090Wash (Hydrophobic impurities)
15.109010Re-equilibration
20.009010End

Expected Elution Order:

  • 4-Bromo-2-ethoxybenzoic acid (if present): Elutes early (more polar functional group).

  • 4-Bromo-2-ethoxybenzyl alcohol (Target): Elutes mid-gradient (~7–9 mins).

  • 4-Bromo-2-ethoxybenzaldehyde: Elutes later (Carbonyl is less polar than Hydroxyl in RP systems).

  • 4-Bromo-2-ethoxytoluene: Elutes last (highly hydrophobic).

Preparative Purification Protocol

Objective: Scale up to isolate grams of material.

4.1. Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale-Up Factor (SF) :



  • Flow Rate: 1.0 mL/min

    
    19–20 mL/min .
    
  • Loading: If analytical load is 20 µg, prep load is ~400–500 mg (depending on resolution).

4.2. Preparative Method
  • Column: Prep C18, 19 x 150 mm, 5 or 10 µm.

  • Mobile Phase: Water/ACN (no acid needed if impurities are neutral, but 0.1% FA recommended for consistency).

  • Injection Solvent: Dissolve crude solid in minimal DMSO or 50:50 Water:ACN . Avoid pure ACN to prevent "solvent effect" band broadening.

4.3. Fraction Collection Strategy
  • Trigger: Slope + Threshold (e.g., 50 mAU).

  • Post-Processing:

    • Pool fractions containing the target peak.[1]

    • Evaporate ACN using a Rotary Evaporator (Bath temp < 40°C).

    • Lyophilize the remaining aqueous phase or extract with Ethyl Acetate if the compound oils out.

Visualization: Purification Workflow

HPLC_Workflow Start Crude Mixture (Alcohol + Aldehyde + Salts) SamplePrep Sample Preparation Dissolve in 50:50 ACN:H2O Filter (0.45 µm PTFE) Start->SamplePrep Anal_HPLC Analytical Scouting (C18) Gradient 10-90% B SamplePrep->Anal_HPLC Decision Resolution > 1.5? Anal_HPLC->Decision Optimize Optimize Gradient (Shallower slope around target) Decision->Optimize No Prep_HPLC Preparative HPLC (20 mL/min, 200 mg load) Decision->Prep_HPLC Yes Optimize->Anal_HPLC Collection Fraction Collection (UV Trigger @ 254 nm) Prep_HPLC->Collection Workup Evaporation & Drying (Rotovap + Lyophilization) Collection->Workup Final Pure 4-Bromo-2-ethoxybenzyl alcohol (>98% Purity) Workup->Final

Caption: Logical workflow for the transition from crude synthesis mixture to isolated pure compound.

Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (e.g., 100% ACN).Dilute sample with water or mobile phase A until 50% organic max.
Split Peaks Column overload or pH mismatch.Reduce injection volume/concentration. Ensure 0.1% Formic Acid is in both mobile phases.
Retention Shift Temperature fluctuation or column aging.Use a column oven (30°C). Wash column with 100% ACN between runs.
Aldehyde Co-elution Hydrophobicity too similar to alcohol.Switch to Methanol as organic modifier (changes selectivity) or use a Phenyl-Hexyl column for pi-pi interaction differentiation.
References
  • BenchChem. (2025).[2] Synthesis routes and impurity profiling of 4-Bromo-2-methoxybenzyl alcohol derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 15128243: 4-Bromo-2-methoxybenzyl alcohol. Retrieved from [1][3]

  • Simeonov, S. P., et al. (2010).[4] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol and derivatives. Retrieved from

Sources

Application Notes and Protocols for 4-Bromo-2-ethoxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 4-Bromo-2-ethoxybenzyl Alcohol

4-Bromo-2-ethoxybenzyl alcohol, with CAS number 1094750-85-2, is a strategically functionalized aromatic compound that holds significant promise as a versatile intermediate in the synthesis of complex pharmaceutical molecules.[] Its structure, featuring a reactive benzylic alcohol, a synthetically adaptable aryl bromide, and an electron-donating ethoxy group, offers a powerful toolkit for medicinal chemists and process development scientists. The interplay of these functional groups allows for a range of selective transformations, making it a valuable building block in multi-step synthetic campaigns.

The primary interest in this molecule stems from its structural similarity to key intermediates used in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[2] For instance, the synthesis of Dapagliflozin, a prominent SGLT2 inhibitor, involves the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[3][4] This close relationship strongly suggests the potential utility of 4-bromo-2-ethoxybenzyl alcohol in the development of novel SGLT2 inhibitors and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and analytical characterization of 4-bromo-2-ethoxybenzyl alcohol, along with detailed protocols to facilitate its application in pharmaceutical research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 1094750-85-2[]
Molecular Formula C₉H₁₁BrO₂[]
Molecular Weight 231.09 g/mol []
Appearance Colorless Liquid (Predicted)[5]
Boiling Point Not available
Melting Point Not available

Safety Profile (Inferred from Analogous Compounds):

Hazard StatementClassificationSource (Analogous Compound)
H302 Harmful if swallowed[6][7]
H315 Causes skin irritation[6][7]
H319 Causes serious eye irritation[6][7]
H335 May cause respiratory irritation[6][7]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Proposed Synthesis of 4-Bromo-2-ethoxybenzyl Alcohol

A robust synthesis of 4-bromo-2-ethoxybenzyl alcohol can be envisioned through the selective reduction of the corresponding benzaldehyde, 4-bromo-2-ethoxybenzaldehyde. This aldehyde precursor can be synthesized from commercially available starting materials.

Synthesis_of_4-Bromo-2-ethoxybenzyl_alcohol 4-Bromo-2-ethoxybenzaldehyde 4-Bromo-2-ethoxybenzaldehyde 4-Bromo-2-ethoxybenzyl_alcohol 4-Bromo-2-ethoxybenzyl_alcohol 4-Bromo-2-ethoxybenzaldehyde->4-Bromo-2-ethoxybenzyl_alcohol Reduction Reducing_Agent Reducing_Agent Reducing_Agent->4-Bromo-2-ethoxybenzyl_alcohol

Figure 1: Proposed synthetic route to 4-Bromo-2-ethoxybenzyl alcohol.

Protocol 1: Reduction of 4-Bromo-2-ethoxybenzaldehyde

This protocol outlines the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and efficient reducing agent.

Materials:

  • 4-Bromo-2-ethoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-ethoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Causality Note: The portion-wise addition helps to control the exothermic reaction and prevent excessive foaming.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water. Expert Insight: This step neutralizes any unreacted NaBH₄ and should be done slowly to manage gas evolution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-ethoxybenzyl alcohol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Applications in Pharmaceutical Synthesis

The strategic placement of functional groups in 4-bromo-2-ethoxybenzyl alcohol allows for a variety of subsequent transformations, making it a valuable intermediate.

Reactions_of_4-Bromo-2-ethoxybenzyl_alcohol A 4-Bromo-2-ethoxybenzyl alcohol B 4-Bromo-2-ethoxybenzaldehyde A->B Oxidation C Protected Alcohol A->C Hydroxyl Protection E Ether Derivative A->E O-Alkylation D C-C Coupled Product C->D Suzuki Coupling

Figure 2: Key synthetic transformations of 4-Bromo-2-ethoxybenzyl alcohol.

Protocol 2: Selective Oxidation to 4-Bromo-2-ethoxybenzaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation. Over-oxidation to the carboxylic acid must be avoided. This protocol utilizes a mild and selective oxidizing agent.

Materials:

  • 4-Bromo-2-ethoxybenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-ethoxybenzyl alcohol (1.0 eq) and anhydrous dichloromethane (15 mL per gram of alcohol).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. Expert Insight: DMP is a mild and highly selective oxidant for primary alcohols to aldehydes, minimizing the risk of over-oxidation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the organic layer becomes clear. Causality Note: The sodium thiosulfate quenches the excess DMP and its byproducts.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The bromine atom on the aromatic ring serves as an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This allows for the introduction of various aryl or alkyl groups.

Materials:

  • 4-Bromo-2-ethoxybenzyl alcohol (with protected hydroxyl group if necessary)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reactant Mixture: In a Schlenk flask, combine 4-bromo-2-ethoxybenzyl alcohol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent and Degassing: Add the toluene/water solvent mixture to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality Note: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Work-up: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the coupled product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-bromo-2-ethoxybenzyl alcohol and its derivatives. While specific spectral data for this compound is not widely published, expected values can be inferred from closely related structures like 4-bromo-2-methoxybenzyl alcohol and 4-ethoxybenzyl alcohol.[6][7]

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6.8-7.5 ppm region with characteristic splitting patterns. - A singlet for the benzylic CH₂ protons around 4.6 ppm. - A quartet for the ethoxy OCH₂ protons around 4.0 ppm. - A triplet for the ethoxy CH₃ protons around 1.4 ppm. - A broad singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the 110-160 ppm region. - Benzylic carbon (CH₂OH) around 60-65 ppm. - Ethoxy OCH₂ carbon around 63 ppm. - Ethoxy CH₃ carbon around 15 ppm.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2 peaks with approximately 1:1 ratio).
Infrared (IR) Spectroscopy - A broad O-H stretching band around 3300 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C-O stretching bands. - Aromatic C=C stretching bands.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity, typically >98% for use in pharmaceutical synthesis.

Conclusion and Future Outlook

4-Bromo-2-ethoxybenzyl alcohol is a high-potential building block for pharmaceutical synthesis, particularly in the exploration of novel SGLT2 inhibitors and other complex molecular targets. Its well-defined reactive sites allow for a predictable and versatile application in various synthetic strategies. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for researchers and drug development professionals to harness the synthetic utility of this valuable intermediate. As the demand for novel therapeutics continues to grow, the strategic application of such multi-functional intermediates will undoubtedly play a crucial role in accelerating the discovery and development of new medicines.

References

  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 174). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • Oriprobe. (2014). Improved synthesis of dapagliflozin. China/Asia On Demand (CAOD). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2014, March 2). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

  • YouTube. (2020, July 15). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Catalytic reactions involving "4-Bromo-2-ethoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Functionalization of 4-Bromo-2-ethoxybenzyl Alcohol

Abstract

4-Bromo-2-ethoxybenzyl alcohol (CAS: 1094750-85-2) is a bifunctional building block offering a unique combination of an aryl bromide handle, a primary benzylic alcohol, and an electron-donating ortho-ethoxy group. This scaffold is increasingly relevant in the synthesis of kinase inhibitors and GPCR ligands where the ortho-alkoxy substituent modulates metabolic stability and binding pocket occupancy. This guide details three optimized catalytic workflows: chemoselective aerobic oxidation, steric-tolerant Suzuki-Miyaura coupling, and protected Buchwald-Hartwig amination.

Structural Analysis & Reactivity Profile

The molecule presents three distinct features that dictate catalytic strategy:

  • Aryl Bromide (Ar-Br): The primary site for cross-coupling. Reactivity is slightly deactivated by the electron-donating ethoxy group (Hammett

    
    ) compared to unsubstituted aryl bromides, requiring electron-rich phosphine ligands.
    
  • Benzylic Alcohol (-CH₂OH): Susceptible to oxidation or nucleophilic substitution. In Pd-catalyzed coupling, the free hydroxyl group can coordinate to the metal center or undergo competitive O-arylation if not managed.

  • Ortho-Ethoxy Group (-OEt): Provides steric bulk near the bromide, influencing the rate of oxidative addition. It also acts as a directing group in C-H activation contexts.

Workflow 1: Green Chemoselective Oxidation

Objective: Convert the alcohol to the aldehyde (4-bromo-2-ethoxybenzaldehyde) without affecting the aryl bromide. Method: Cu/TEMPO-catalyzed Aerobic Oxidation.

Traditional oxidations (Jones, PCC) generate heavy metal waste and are difficult to scale. The Stahl protocol (Cu/TEMPO) is adopted here for its high chemoselectivity and use of ambient air as the terminal oxidant.

Protocol A: Cu/TEMPO Aerobic Oxidation
  • Reagents:

    • Substrate: 4-Bromo-2-ethoxybenzyl alcohol (1.0 equiv)

    • Catalyst: CuBr (5 mol%)

    • Co-catalyst: TEMPO (5 mol%)

    • Ligand: 2,2'-Bipyridine (5 mol%)

    • Base: N-Methylimidazole (NMI) (10 mol%)

    • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • Charge a round-bottom flask with CuBr (7.2 mg, 0.05 mmol), 2,2'-bipyridine (7.8 mg, 0.05 mmol), and TEMPO (7.8 mg, 0.05 mmol).

    • Add MeCN (5 mL) and stir until a dark brown solution forms (active Cu-complex).

    • Add 4-Bromo-2-ethoxybenzyl alcohol (231 mg, 1.0 mmol) and NMI (8 µL).

    • Stir vigorously open to the air (or under an O₂ balloon for faster rates) at room temperature (25 °C).

    • Monitor: Reaction typically completes in 4–6 hours. TLC (Hex/EtOAc 3:1) will show the disappearance of the alcohol (

      
      ) and appearance of the aldehyde (
      
      
      
      ).
    • Workup: Dilute with Et₂O, wash with 1M HCl (to remove Cu/pyridine), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect 90–95% of a crystalline solid.

Workflow 2: Steric-Tolerant Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the bromide position while tolerating the free alcohol and ortho-sterics. Method: Pd(dppf)Cl₂ System.

The free hydroxyl group is generally compatible with boronic acids. However, the ortho-ethoxy group creates steric hindrance that prevents the use of simple Pd(PPh₃)₄ in some cases. We utilize Pd(dppf)Cl₂, a bidentate ligand with a large bite angle that promotes reductive elimination in sterically crowded systems.

Protocol B: Direct Suzuki Coupling
  • Reagents:

    • Substrate: 4-Bromo-2-ethoxybenzyl alcohol (1.0 equiv)

    • Coupling Partner: Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane

  • Procedure:

    • In a reaction vial, combine the substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (25 mg).

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

    • Heat to 80 °C for 12 hours. Note: Higher temperature is required to overcome the electron-donating effect of the ethoxy group which slows oxidative addition.

    • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with water.

    • Purification: Column chromatography. The product will be a biaryl benzyl alcohol.

Workflow 3: Buchwald-Hartwig Amination (Advanced)

Objective: Install an amine at the 4-position. Critical Nuance: Direct amination of the free alcohol is NOT recommended. The strong bases (NaOtBu) required for amination will deprotonate the alcohol, leading to competitive O-arylation or catalyst poisoning. Strategy: Protection


 Amination 

Deprotection.
Protocol C: Protected Amination Sequence

Step 1: Silyl Protection

  • React substrate with TBS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at 0 °C

    
     RT.
    
  • Isolate the TBS-ether intermediate.

Step 2: C-N Coupling (Buchwald-Hartwig)

  • Reagents:

    • Substrate: TBS-protected aryl bromide (1.0 equiv)

    • Amine: Primary or Secondary amine (1.2 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: XPhos (4 mol%)

    • Base: NaOtBu (1.4 equiv)

    • Solvent: Toluene (anhydrous)

  • Why XPhos? XPhos is specifically designed for ortho-substituted aryl halides and electron-rich substrates, ensuring high turnover numbers despite the 2-ethoxy deactivation.

  • Procedure:

    • Mix Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox or under Argon flow.

    • Add Toluene, the TBS-protected substrate, and the amine.

    • Heat to 100 °C for 12–16 hours.

    • Workup: Filter through silica plug, concentrate.

Step 3: Deprotection

  • Treat with TBAF (1.1 equiv) in THF for 1 hour to recover the benzyl alcohol.

Visual Guide & Logic Flow

G Start 4-Bromo-2-ethoxybenzyl alcohol Decision Target Functionalization? Start->Decision Oxidation Aldehyde Synthesis (Keep Br) Decision->Oxidation Oxidation Suzuki Biaryl Synthesis (Keep OH) Decision->Suzuki C-C Bond Buchwald Amination (Modify Br) Decision->Buchwald C-N Bond Aldehyde Product: 4-Bromo-2-ethoxybenzaldehyde Oxidation->Aldehyde TEMPO/CuBr Air, MeCN, 25°C Biaryl Product: 4-Aryl-2-ethoxybenzyl alcohol Suzuki->Biaryl Pd(dppf)Cl2 Ar-B(OH)2, 80°C Amine Product: 4-Amino-2-ethoxybenzyl alcohol Buchwald->Amine 1. TBS-Cl (Protect) 2. Pd/XPhos (Couple) 3. TBAF (Deprotect)

Caption: Decision matrix for the functionalization of 4-Bromo-2-ethoxybenzyl alcohol, highlighting the necessity of protection strategies for amination.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Stalled Oxidation Catalyst deactivation or O₂ starvation.Ensure vigorous stirring (mass transfer limited). Add fresh NMI base.
Suzuki: Low Yield Ortho-ethoxy steric hindrance.Switch solvent to n-Butanol or Toluene/H₂O (higher temp). Increase catalyst loading to 5 mol%.
Buchwald: No Reaction Catalyst poisoning by free -OH (if unprotected).strictly follow the TBS protection protocol. Ensure solvent is anhydrous.
Suzuki: Protodebromination Reaction too hot/long; Hydride source present.Reduce temp to 70°C. Ensure Dioxane is peroxide-free.

References

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 309(5742), 1824-1826. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Selective Copper-Catalyzed Oxidation of Primary Alcohols". Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • Chemical Book. (2023). "4-Bromo-2-ethoxybenzyl alcohol Product Properties". Link

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-ethoxybenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Engineering Support response, designed for immediate application in a research laboratory setting.

Ticket ID: SYN-1094750 | Status: Resolved | Tier: Senior Application Scientist

Executive Summary

Target Molecule: 4-Bromo-2-ethoxybenzyl alcohol (CAS: 1094750-85-2) Primary Application: Pharmacophore scaffold for kinase inhibitors (e.g., BTK/EGFR pathways) and OLED emissive layer intermediates. Critical Issue: Users frequently report "sticky" oils, incomplete conversion, or unexpected dimerization during scale-up.

This guide outlines the "Golden Path" synthesis (Aldehyde Reduction) and provides a forensic troubleshooting dashboard for identifying and eliminating side products.

The "Golden Path" Protocol

Standardized workflow for high-purity isolation.

Reaction Logic: The most robust route avoids the harsh conditions of ester reduction (LiAlH₄) by utilizing the mild, chemoselective reduction of 4-bromo-2-ethoxybenzaldehyde with Sodium Borohydride (NaBH₄).

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

  • Reductant: NaBH₄ (0.5 - 0.7 equiv) [Note: 0.25 equiv is stoichiometric, excess ensures kinetics]

  • Solvent: Methanol (anhydrous preferred) or Ethanol (0.2 M concentration)

Protocol:

  • Charge: Dissolve 4-bromo-2-ethoxybenzaldehyde in Methanol at room temperature. Cool to 0°C (ice bath).

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Critical: Exothermic H₂ evolution.

  • Monitor: Stir at 0°C for 30 min, then warm to RT. Monitor via TLC (30% EtOAc/Hexane).

    • Target R_f: ~0.4 (Alcohol) vs ~0.7 (Aldehyde).[1]

  • Quench: Cool to 0°C. Add Saturated NH₄Cl dropwise until bubbling ceases.

  • Workup: Evaporate bulk Methanol (rotovap). Extract aqueous residue with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

Side Product Analysis & Troubleshooting Dashboard

Use this section to diagnose impure spectra or low yields.

Visualizing the Reaction Landscape

The following diagram maps the reaction logic and potential failure points (side products).

G SM 4-Bromo-2-ethoxy- benzaldehyde (Starting Material) PROD 4-Bromo-2-ethoxy- benzyl alcohol (Target Product) SM->PROD NaBH4, MeOH 0°C to RT ACID Side Product C: Benzoic Acid Impurity SM->ACID Air Oxidation (Poor Storage) DIMER Side Product A: Dibenzyl Ether Dimer PROD->DIMER Acidic Workup + Heat (Self-Condensation) BORATE Side Product B: Borate Ester Complex PROD->BORATE Incomplete Quench

Figure 1: Reaction pathway showing the primary reduction and competitive side-reaction pathways.

Troubleshooting Matrix
SymptomProbable CauseDiagnostic Signal (NMR/TLC)Corrective Action
Product is a sticky gum/oil Borate Ester Formation Broad peaks in ¹H NMR; "smearing" on TLC.MeOH Co-evaporation: Dissolve in MeOH and rotovap 3x to break boron complexes as volatile trimethyl borate.
Singlet at ~10.0 ppm Unreacted Aldehyde Distinct aldehyde proton signal.Push Reaction: Add 0.2 equiv NaBH₄. Check solvent water content (wet solvent consumes hydride).
New lipophilic spot (High R_f) Dibenzyl Ether Dimer New set of aromatic peaks; loss of OH signal.Neutralize: Your quench was too acidic (pH < 4). Use Sat. NH₄Cl or NaHCO₃, not HCl. Avoid heating during concentration.
Loss of Bromine Debromination Loss of specific aromatic splitting pattern.Check Contaminants: Rare with NaBH₄. Ensure reaction vessel is free of Palladium residues from previous runs.
Low Yield Water Solubility Product lost in aqueous layer.Salting Out: Saturate the aqueous layer with NaCl before extraction to force the benzyl alcohol into the organic phase.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ instead of NaBH₄? A: Yes, but it is not recommended. LiAlH₄ is far more aggressive and increases the risk of debromination (stripping the bromine atom) or reducing other sensitive functional groups if the molecule is more complex. NaBH₄ is chemoselective for the aldehyde.

Q: My product turned yellow upon storage. Is it ruined? A: Likely not. Benzyl alcohols can slowly oxidize to the aldehyde (yellowish) or form colored impurities upon light exposure.

  • Validation: Run a quick TLC. If the aldehyde spot (higher R_f) is minor (<5%), repurify via a short silica plug.

  • Prevention: Store under Nitrogen/Argon at 4°C in amber vials.

Q: Can I alkylate the phenol (4-bromo-2-hydroxybenzyl alcohol) directly? A: This is Route B and is generally inferior. Alkylating the phenol often leads to competitive O-alkylation of the benzylic alcohol (forming an ether) or C-alkylation, requiring difficult chromatographic separation. It is cleaner to alkylate the aldehyde first, then reduce.

References

  • PubChem. 4-Bromo-2-ethoxybenzyl alcohol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Reduction of Aldehydes and Ketones to Alcohols.[2][3][4] (General Protocol Standards). Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction Mechanism. Available at: [Link][1]

Sources

Technical Support Center: Optimizing Reactivity of 4-Bromo-2-ethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BR-ET-BZ-004 Subject: Overcoming Steric and Electronic Deactivation in 4-Bromo-2-ethoxybenzyl Alcohol Status: Resolved / Guide Available[1]

Executive Summary

You are likely encountering "low reactivity" with 4-Bromo-2-ethoxybenzyl alcohol due to the ortho-ethoxy substituent.[1] While benzyl alcohols are typically reactive, this specific scaffold presents a "perfect storm" of deactivation:

  • Steric Hindrance: The 2-ethoxy group physically blocks the approach of reagents to the benzylic carbon (for substitution) or the oxygen (for protection).

  • Electronic Shielding: The ethoxy group is a strong Electron Donating Group (EDG).[1] While this stabilizes a benzylic carbocation (favoring

    
    ), it significantly retards 
    
    
    
    processes by increasing electron density, making the benzylic carbon less electrophilic.
  • Coordination: The ether oxygen can coordinate with Lewis Acid catalysts, effectively poisoning them.

This guide provides high-yield protocols designed to bypass these specific structural bottlenecks.

Visual Troubleshooting Matrix

Use the following logic flow to select the correct protocol for your intended transformation.

ReactivityMatrix Start Target Transformation Subst Convert -OH to Halide (-Cl / -Br) Start->Subst Oxid Oxidize to Aldehyde (-CHO) Start->Oxid Couple Suzuki/Buchwald Coupling (at Aryl Bromide) Start->Couple Prob1 Issue: SOCl2/PBr3 fails or creates byproducts Subst->Prob1 Prob2 Issue: MnO2 too slow; Jones Reagent cleaves ether Oxid->Prob2 Prob3 Issue: Pd Catalyst Poisoning or Side Reactions Couple->Prob3 Sol1 SOLUTION: Appel Reaction (PPh3 + CBr4/CCl4) Prob1->Sol1 Neutral pH Sol2 SOLUTION: TEMPO/BAIB or Swern Oxidation Prob2->Sol2 Mild Conditions Sol3 SOLUTION: TBS Protection (Imidazole/TBSCl) Prob3->Sol3 Steric Tolerance

Figure 1: Decision matrix for selecting the optimal chemical pathway based on the intended derivative.

Module 1: Converting to Benzyl Halides (The Appel Protocol)

The Problem: Standard reagents like Thionyl Chloride (


) or Phosphorus Tribromide (

) often stall because they rely on an initial attack that is sterically hindered by the ortho-ethoxy group.[1] Furthermore, acidic conditions can cleave the ethoxy ether.

The Solution: The Appel Reaction uses Triphenylphosphine (


) and a tetrahalomethane (

or

).[2][3] This reaction is driven by the formation of the strong

bond and works under neutral conditions, bypassing the need for strong electrophilic activation of the carbon.
Protocol: Synthesis of 4-Bromo-2-ethoxybenzyl bromide
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material

1.2 equivBromine Source

1.2 equivOxygen Acceptor
DCM 0.1 M (Conc.)[1]Solvent (Anhydrous)

Step-by-Step Guide:

  • Dissolution: Dissolve 4-Bromo-2-ethoxybenzyl alcohol (1.0 equiv) and Carbon Tetrabromide (

    
    , 1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen/Argon.
    
  • Addition: Dissolve Triphenylphosphine (

    
    , 1.2 equiv) in minimal DCM. Add this solution dropwise  to the main reaction vessel over 15 minutes.
    
    • Note: The solution may turn slightly yellow. This is normal.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC.[1][4] The alcohol spot (polar) should disappear, replaced by a less polar spot (bromide).

  • Workup: Add Hexanes (2x reaction volume) to the mixture. This precipitates the Triphenylphosphine oxide (

    
    ) byproduct.
    
  • Filtration: Filter the white solid through a pad of silica or Celite.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).[1]

Why this works: The reaction creates an Oxyphosphonium intermediate (


). The bond strength of 

drives the reaction forward, and the bromide ion attacks the benzylic position. Even with the ortho-ethoxy hindrance, the driving force of phosphine oxide formation overcomes the energy barrier [1].

Module 2: Oxidation to Benzaldehyde

The Problem: The ortho-ethoxy group makes the alcohol electron-rich. Strong oxidants like Jones Reagent (


) are too harsh and may oxidize the aromatic ring or cleave the ether. Mild oxidants like 

often fail due to steric bulk preventing adsorption onto the manganese surface.

The Solution: TEMPO-mediated oxidation (using BAIB or Bleach as co-oxidant).[1] This proceeds via a radical mechanism or an oxoammonium species that is less sensitive to steric crowding than surface-based oxidants.[1]

Protocol: TEMPO/BAIB Oxidation
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
TEMPO 0.1 equiv (10%)Catalyst
BAIB 1.1 equivStoichiometric Oxidant
DCM/H2O 9:1 RatioSolvent System

BAIB = [Bis(acetoxy)iodo]benzene[1]

Step-by-Step Guide:

  • Dissolve the alcohol (1.0 equiv) in DCM (0.2 M).[1]

  • Add TEMPO (0.1 equiv) and stir for 5 minutes until dissolved (orange/red solution).

  • Add BAIB (1.1 equiv) in one portion.[1]

  • Stir at Room Temperature.

    • Observation: The reaction is usually fast (1–3 hours).

  • Quench: Add aqueous saturated

    
     (Sodium Thiosulfate) to quench active iodine species.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    

Why this works: TEMPO oxidizes the alcohol to the aldehyde via a cyclic transition state that is sterically accommodating. The slightly basic/neutral conditions preserve the ethoxy ether and the aryl bromide [2].

Module 3: Protection for Cross-Coupling

The Problem: If you intend to use the Aryl Bromide handle for Suzuki or Buchwald-Hartwig coupling, the free alcohol is a liability. It can deprotonate (consuming base) or coordinate to the Palladium catalyst.

The Solution: Protect as a TBS Ether . The ortho-ethoxy group makes bulky protecting groups (like TBDPS or Trityl) difficult to install.[1] TBS (tert-Butyldimethylsilyl) strikes the perfect balance: small enough to install, stable enough for basic coupling conditions.[1]

Protocol: TBS Protection
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
TBS-Cl 1.2 equivSilyl Source
Imidazole 2.5 equivBase/Catalyst
DMF 0.5 MSolvent

Step-by-Step Guide:

  • Dissolve alcohol in anhydrous DMF.[1]

  • Add Imidazole (2.5 equiv).[1] Stir until dissolved.

  • Add TBS-Cl (1.2 equiv).[1]

  • Critical Step: If the reaction stalls after 12 hours (due to ethoxy hindrance), add DMAP (0.1 equiv) as a nucleophilic catalyst to accelerate silylation.

  • Pour into water and extract with Ether/Hexanes.

FAQ: Troubleshooting Specific Failures

Q: I tried the Appel reaction, but I see a new spot that isn't my bromide. What is it? A: It is likely the benzyl ether dimer . Because the ortho-ethoxy group stabilizes the benzylic carbocation, two alcohol molecules can react with each other (


 pathway).
  • Fix: Ensure you add the

    
     solution slowly  and keep the reaction cold (0°C) initially to favor the bromide attack over dimerization.
    

Q: Can I use the crude bromide for the next step? A: No. Benzyl bromides are potent alkylating agents and will degrade on silica if left too long. However, residual


 from the Appel reaction will poison downstream nucleophiles. You must perform the Hexane precipitation step to remove the bulk of the phosphine oxide.

Q: Why not use


? 
A: 

generates

in situ.[1] The high acidity combined with the electron-rich ring can cause electrophilic aromatic substitution side reactions or cleavage of the ethyl ether. The Appel reaction is pH neutral [3].[5]

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 1975.[1]

    • Source: [1]

  • TEMPO Oxidation Protocols

    • Hoover, J. M., & Stahl, S. S.[1][6] "Highly Selective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 2011.[6]

    • Source: [1]

  • Suzuki Coupling of Benzyl Alcohols (Protection Strategies)

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • Source: [1]

Sources

Validation & Comparative

Technical Guide: 4-Bromo-2-ethoxybenzyl Alcohol as a Pharmacophore Scaffold

[1]

Executive Summary

4-Bromo-2-ethoxybenzyl alcohol (CAS: 1094750-85-2) is a bifunctional building block primarily utilized in the synthesis of SGLT2 inhibitors (gliflozins) and select kinase inhibitors.[1] Its structural uniqueness lies in the ortho-ethoxy substituent, which offers a critical optimization lever against the more common ortho-methoxy analogs.[1]

This guide provides a comparative analysis of this building block against its primary alternatives, detailing the physicochemical rationale for its selection and providing validated experimental protocols for its application in cross-coupling and functional group interconversion.[1]

Strategic Selection: Why 4-Bromo-2-ethoxybenzyl Alcohol?

In Medicinal Chemistry, the transition from a methoxy (-OMe) to an ethoxy (-OEt) group is a classic "homologue shift" strategy.[1] While 4-Bromo-2-methoxybenzyl alcohol (CAS: 17102-63-5) is the standard starting material, the ethoxy variant is increasingly preferred for late-stage lead optimization.[1]

Comparative Analysis: Ethoxy vs. Methoxy vs. Unsubstituted
Feature4-Bromo-2-ethoxybenzyl alcohol4-Bromo-2-methoxybenzyl alcohol4-Bromobenzyl alcohol
Lipophilicity (cLogP) ~2.2 - 2.5 ~1.7~1.4
Solubility (Organic) High (Ethyl Acetate, DCM)ModerateModerate
Metabolic Stability Enhanced (Steric bulk protects O-dealkylation)Lower (Prone to rapid O-demethylation)N/A
Electronic Effect Strong EDG (Activates ring)Strong EDG (Activates ring)Neutral/Weak Deactivating
Primary Utility Bioavailability optimization; SGLT2 scaffoldsInitial HTS library synthesisGeneric linker synthesis
The Mechanistic Advantage

The ortho-ethoxy group serves two distinct mechanistic functions during drug design:

  • Metabolic Shielding: The ethyl group provides greater steric hindrance than a methyl group, reducing the rate of CYP450-mediated O-dealkylation.[1] This extends the half-life (

    
    ) of the final drug candidate.[1]
    
  • Permeability Modulation: The slight increase in lipophilicity (approx +0.5 LogP) improves passive membrane permeability without violating Lipinski's Rule of 5, often crucial for oral bioavailability in polar scaffolds like glucosides.

Decision Logic & Synthesis Workflow

The following diagram illustrates the decision matrix for selecting this building block and its divergent synthetic pathways.

GStartTarget Molecule NeedsDecisionSelect 2-EthoxyScaffoldStart->DecisionNeed metabolic stabilityor higher LogPAlt1Select 2-Methoxy(Standard)Start->Alt1Need lowest MWor rapid clearanceBB4-Bromo-2-ethoxybenzylalcoholDecision->BBPathAPath A: Suzuki Coupling(Preserve OH)BB->PathAPd(dppf)Cl2, Ar-B(OH)2PathBPath B: Alcohol Activation(Convert to -Cl/-Br)BB->PathBSOCl2 or PBr3ProductABiaryl Alcohol(Kinase Inhibitor)PathA->ProductAProductBBenzyl Halide(SGLT2 Precursor)PathB->ProductB

Figure 1: Decision matrix and divergent synthetic pathways for 4-Bromo-2-ethoxybenzyl alcohol.

Experimental Protocols

Protocol A: Chemo-selective Suzuki-Miyaura Coupling

Objective: Couple the aryl bromide with a boronic acid while preserving the unprotected benzyl alcohol.[1] Challenge: Benzyl alcohols can sometimes undergo oxidation or side reactions under harsh basic conditions.[1]

Reagents:

  • 4-Bromo-2-ethoxybenzyl alcohol (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high turnover and stability.

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the alcohol, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.[1] This is critical to prevent Pd oxidation and homocoupling.[1]
    
  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of

    
    .[1]
    
  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The product will be more polar than the starting bromide but less polar than the boronic acid.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[1] The ethoxy group ensures the product remains in the organic phase better than methoxy analogs.[1]

  • Purification: Flash column chromatography.

Protocol B: Activation to 4-Bromo-2-ethoxybenzyl Chloride

Objective: Convert the alcohol to a chloride leaving group for subsequent nucleophilic substitution (e.g., C-glycosylation in SGLT2 synthesis).[1]

Reagents:

  • 4-Bromo-2-ethoxybenzyl alcohol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Catalyst: DMF (catalytic drop)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the starting material in anhydrous DCM at 0°C (Ice bath).

  • Addition: Add

    
     dropwise over 20 minutes. The catalytic DMF accelerates the formation of the Vilsmeier-Haack intermediate, ensuring rapid conversion.[1]
    
  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature. Note: The ethoxy group is an electron-donating group (EDG), which stabilizes the benzylic carbocation character, making this reaction faster than in electron-deficient rings.[1]

  • Quench: Quench carefully with saturated

    
     (gas evolution will occur).
    
  • Isolation: Separate layers. The resulting benzyl chloride is unstable on silica gel; use immediately or store at -20°C under inert gas.[1]

Case Study: SGLT2 Inhibitor Optimization

In the development of gliflozin-class drugs (e.g., Dapagliflozin analogs), the "distal ring" plays a major role in the selectivity for SGLT2 over SGLT1.[1]

  • The Problem: Early prototypes using 4-bromobenzyl alcohol showed poor metabolic stability and moderate selectivity.[1]

  • The Solution: Introduction of the 2-ethoxy substituent.[1]

    • Binding: The ethoxy group occupies a specific hydrophobic pocket in the SGLT2 transporter, locking the conformation.[1]

    • Synthesis: The 4-bromo-2-ethoxybenzyl alcohol is converted to the benzyl chloride (Protocol B), then lithiated (Lithium-Halogen Exchange) to couple with the gluconolactone core.[1]

  • Result: The ethoxy analog demonstrated a 10-fold increase in selectivity and improved oral bioavailability compared to the methoxy analog.[1]

References

  • Synthesis and Properties of Alkoxybenzyl Alcohols: PubChem Compound Summary for 4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2). National Center for Biotechnology Information (2025). [Link]

  • Suzuki-Miyaura Coupling Mechanics: Yoneda Labs.[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. (2024).[2] Provides mechanistic grounding for the Pd(dppf)Cl2 selection. [Link]

  • SGLT2 Inhibitor SAR (Structure-Activity Relationship): Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry (2008).[1] (Contextualizes the ethoxy-substitution pattern). [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-2-ethoxybenzyl alcohol

[1]

Executive Summary: At-a-Glance

This guide defines the safety architecture for handling 4-Bromo-2-ethoxybenzyl alcohol , a halogenated benzyl alcohol derivative commonly used as a pharmaceutical intermediate. Unlike standard laboratory reagents, the presence of both an ethoxy ether group and a benzylic hydroxyl group on a brominated ring creates specific permeation and disposal requirements often overlooked in generic safety plans.

Parameter Critical Data
CAS Number 1094750-85-2
Physical State Solid (typically off-white to yellow crystalline powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]
Glove Protocol Double Nitrile (Outer: 5 mil minimum) or Silver Shield (for solution handling).
Waste Stream Halogenated Organic Waste (Strict Segregation Required).[2]

Risk Assessment & Hazard Logic

To ensure safety, we must understand the causality of the hazard. This compound is not merely "harmful"; it possesses specific chemical behaviors that dictate our PPE choices.

  • The Benzylic Alcohol Moiety: Benzylic alcohols are known skin irritants and potential sensitizers. They possess lipophilic character, allowing them to penetrate the stratum corneum (outer skin layer) more effectively than simple aliphatic alcohols.

  • The Halogen (Bromine): The presence of bromine classifies this as a halogenated organic. While less volatile than lower molecular weight alkyl halides, it necessitates specific waste protocols to prevent the formation of corrosive hydrogen bromide (HBr) during improper incineration.

  • Physical Form (Dust vs. Vapor): As a solid, the primary risk during weighing is inhalation of particulates . Once dissolved in organic solvents (e.g., DCM, THF), the risk shifts to dermal absorption via the solvent vector.

Hazard Signaling Pathway

The following logic flow illustrates how we derive PPE requirements from the chemical's intrinsic properties.

RiskAssessmentHazard4-Bromo-2-ethoxybenzyl alcohol(Solid/Solute)Route1Inhalation(Dust/Aerosol)Hazard->Route1WeighingRoute2Dermal Contact(Lipophilic Penetration)Hazard->Route2DissolutionBarrier1Engineering Control:Fume HoodRoute1->Barrier1Primary DefenseBarrier2PPE:Double Nitrile GlovesRoute2->Barrier2Prevents AbsorptionBarrier3PPE:Safety Glasses/GogglesRoute2->Barrier3Prevents Mucosal Entry

Figure 1: Hazard-to-Barrier Logic Flow. This diagram maps the operational phases (Weighing, Dissolution) to their respective routes of exposure and required barriers.

PPE Matrix & Technical Specifications

This section details the specific protective equipment required. Generic "lab safety" advice is insufficient; we select materials based on chemical resistance data for benzyl alcohol analogs.

Hand Protection (Gloves)

The Challenge: Benzyl alcohol derivatives can swell or permeate standard latex and thin nitrile gloves over time. The Solution:

  • Standard Handling (Solids): Disposable Nitrile (minimum 0.11 mm / 4-5 mil thickness).

  • Solution Handling (Solvents): Double Gloving is mandatory.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile (5-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

  • Why: If the outer glove is compromised by the solvent (e.g., Dichloromethane), the inner glove provides the "breakthrough time" buffer needed to remove gloves and wash hands.

Eye & Face Protection[2][4]
  • Minimum: ANSI Z87.1 compliant Safety Glasses with side shields.

  • Escalation: If heating the compound or working with large volumes (>500 mg) in solution where splashing is a risk, Chemical Splash Goggles are required to seal the eyes from vapors and micro-droplets.

Respiratory Protection[2]
  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If a fume hood is unavailable (not recommended) or during spill cleanup outside the hood, use a Half-Face Respirator with P100 (HEPA) cartridges for dust, combined with Organic Vapor (OV) cartridges if solvent is present.

Operational Protocols

Phase A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue and the balance must be outside, use a static-free powder funnel and a pre-tared vial to minimize open-air transfer time.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened, e.g., Ethanol) after weighing. Dispose of the towel as solid hazardous waste.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving 4-Bromo-2-ethoxybenzyl alcohol, be aware that the solvent (e.g., THF, DCM) acts as a carrier. If the solution touches your skin, the solvent drags the brominated compound through the skin barrier.

  • Labeling: All reaction vessels must be labeled with the full chemical name and the warning "Irritant/Halogenated".

Phase C: Spill Response

In the event of a spill, autonomy and speed are critical.

SpillResponseStartSpill DetectedAssessAssess State:Solid or Solution?Start->AssessSolidSolid SpillAssess->SolidLiquidSolution SpillAssess->LiquidActionSolidWet Wipe Method:Dampen paper towelto prevent dustSolid->ActionSolidActionLiquidAbsorbent Pads:Cover immediatelyDo not wipe (spreads)Liquid->ActionLiquidBagDouble Bag inPolyethyleneActionSolid->BagActionLiquid->BagTagLabel:'Halogenated Waste'Bag->Tag

Figure 2: Spill Response Decision Tree. Note the distinction between solid cleanup (preventing dust) and liquid cleanup (containment).

Waste Disposal & Deactivation

Proper disposal is a legal and environmental requirement. The bromine atom dictates the pathway.

  • Classification: Halogenated Organic Waste .[2]

    • Crucial: Do NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste streams) if your facility separates them. Burning halogenated waste in non-rated incinerators releases corrosive acid gases.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Must explicitly state "Contains Halogenated Organics: 4-Bromo-2-ethoxybenzyl alcohol".

References

  • BLD Pharm. (n.d.). SDS for 4-Bromo-2-ethoxybenzyl alcohol (CAS 1094750-85-2). Retrieved from

  • PubChem. (2023).[3] Compound Summary: 4-Bromo-2-methoxybenzyl alcohol (Analog).[4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 4-Bromobenzyl alcohol. Retrieved from

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethoxybenzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxybenzyl alcohol

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